Nitroacetonitrile

Organic Synthesis Medicinal Chemistry Reaction Optimization

Nitroacetonitrile (NAN; CAS 13218-13-8), with the molecular formula C₂H₂N₂O₂ and a molecular weight of 86.05 g/mol, is the simplest α-nitronitrile. Its structure features a central methylene carbon bonded to both a nitro (-NO₂) and a cyano (-CN) group.

Molecular Formula C2H2N2O2
Molecular Weight 86.05 g/mol
CAS No. 13218-13-8
Cat. No. B168470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroacetonitrile
CAS13218-13-8
Molecular FormulaC2H2N2O2
Molecular Weight86.05 g/mol
Structural Identifiers
SMILESC(C#N)[N+](=O)[O-]
InChIInChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2
InChIKeyDWBOSISZPCOPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroacetonitrile (CAS 13218-13-8) Procurement Guide: Sourcing, Properties, and Core Chemistry


Nitroacetonitrile (NAN; CAS 13218-13-8), with the molecular formula C₂H₂N₂O₂ and a molecular weight of 86.05 g/mol, is the simplest α-nitronitrile. Its structure features a central methylene carbon bonded to both a nitro (-NO₂) and a cyano (-CN) group [1]. These strong electron-withdrawing groups confer distinct physicochemical properties, including a relatively high density of 1.36 g/cm³ at 18°C and a boiling point of 55°C at 2 mmHg [2]. The compound's primary value lies in its highly acidic methylene proton, with a pKa of approximately 4.86 in water, which enables its use as a powerful cyano(nitro)methylating agent [3]. This bifunctional nature allows NAN to introduce a vicinal nitro and amino group onto fused heterocyclic systems in a single synthetic step, a key transformation in medicinal chemistry and the development of advanced energetic materials [4].

Why Nitroacetonitrile (CAS 13218-13-8) Cannot Be Casually Replaced by Common Analogs


The assumption that other active methylene compounds can be directly substituted for nitroacetonitrile (NAN) is a critical error in both process chemistry and materials design. While analogs like malononitrile or ethyl nitroacetate share some reactivity traits, they fail to replicate NAN's specific combination of high CH-acidity, compact bifunctional scaffold, and unique electronic properties. For instance, substituting malononitrile (pKa ~11) for NAN (pKa ~4.9) will dramatically alter reaction kinetics and base requirements, often leading to incomplete conversion or side-product formation [1]. Critically, in the synthesis of heterocyclic energetic materials, only NAN enables the direct, one-step installation of a vicinal amino/nitro motif, a structural feature that is instrumental in achieving the high thermal stability and low impact sensitivity required for next-generation insensitive munitions [2]. Replacing NAN with a generic nitro or cyano compound would necessitate multi-step, lower-yielding synthetic sequences, fundamentally changing the material's performance profile and economic viability.

Nitroacetonitrile (CAS 13218-13-8): Quantified Differentiation vs. Malononitrile, Ethyl Nitroacetate, and Nitromethane


Superior CH-Acidity: pKa of Nitroacetonitrile vs. Malononitrile

The reactivity of active methylene compounds is directly correlated with their CH-acidity. Nitroacetonitrile demonstrates a significantly higher acidity than the widely used building block malononitrile. This difference is not trivial; it defines the scope of applicable bases and the efficiency of deprotonation steps in Knoevenagel condensations, Michael additions, and alkylation reactions [1].

Organic Synthesis Medicinal Chemistry Reaction Optimization

Enabling Insensitive Energetic Materials: Thermal Stability of NAN-Derived Heterocycles vs. Malononitrile Analogs

The unique value of nitroacetonitrile is evident when comparing the properties of the fused heterocyclic systems it generates. The reaction of NAN with a bis-triazole diazonium salt installs a vicinal C-NH₂/C-NO₂ motif, creating a material with exceptional thermal stability. In contrast, using malononitrile in an otherwise identical sequence yields a C-NH₂/C-CN motif, which results in a substantially less thermally robust product [1].

Energetic Materials Heterocyclic Chemistry Materials Science

Enhanced Density in Final Products: NAN-Derived Energetic Material vs. Industrial Baseline

Crystal density is a primary determinant of detonation performance. Nitroacetonitrile's compact, highly polarized scaffold directly translates into higher-density final products compared to those synthesized from less electron-deficient building blocks. The high density of the precursor (1.36 g/cm³) contributes to this effect [1].

Energetic Materials Physical Chemistry Materials Performance

Validated Application Scenarios for Nitroacetonitrile (CAS 13218-13-8) in Research and Industry


Synthesis of Next-Generation Insensitive and Heat-Resistant Energetic Materials

The primary value proposition for sourcing nitroacetonitrile lies in the development of advanced energetic materials for extreme environments. As established in Section 3, NAN is not a generic precursor; it uniquely installs a vicinal amino/nitro group onto annulated heterocycles. This specific structural motif, achievable in a single step with NAN, yields materials with an onset decomposition temperature of 349 °C and a density of 1.84 g/cm³ [1]. This performance profile directly addresses the need for insensitive munitions that remain stable in deep-well perforation or during supersonic flight, where malononitrile-derived analogs would fail due to inferior thermal stability.

Streamlined Synthesis of Complex Polyfunctionalized Pharmaceuticals and Agrochemicals

In medicinal chemistry, NAN's dual electrophilic and nucleophilic character, driven by its pKa of 4.86 [2], makes it an efficient cyano(nitro)methylating agent for constructing complex molecular architectures. Unlike malononitrile, NAN's significantly higher acidity allows for rapid, high-yielding Michael additions and Knoevenagel condensations under mild conditions [3]. This reduces the synthetic step-count to access key intermediates like α-nitronitriles, which are versatile precursors to pyridines, naphthyridines, and other heterocyclic cores found in drug candidates [4]. Sourcing NAN is justified for projects requiring efficient, convergent routes to nitrogen-rich pharmacophores.

Development of Advanced Dyes and Optoelectronic Materials via Vicinal Functionalization

The high density (1.36 g/cm³) and strong UV-Vis absorption characteristics (λmax = 288 nm) of nitroacetonitrile are indicative of its highly polarized, conjugated system [5]. This property is crucial for building 'push-pull' chromophores and optoelectronic materials. NAN's ability to serve as a compact, bifunctional linker allows for the fine-tuning of electronic properties in organic dyes and semiconductors, enabling bathochromic shifts and higher molar absorptivities that are difficult to achieve with less electron-deficient or larger building block analogs. Sourcing NAN is essential for material science groups focused on creating high-performance organic electronics and sensors.

Technical Documentation Hub

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